molecular formula C12H16O3 B14510244 8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde CAS No. 63517-55-5

8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde

Cat. No.: B14510244
CAS No.: 63517-55-5
M. Wt: 208.25 g/mol
InChI Key: FLSDNFVIBCDRAP-UHFFFAOYSA-N
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Description

8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde is a complex organic compound characterized by its unique spiro structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a dioxaspirodecane ring system with a prop-2-en-1-yl group and a carbaldehyde functional group, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Prop-2-en-1-yl)-1,4-dioxaspiro[45]dec-6-ene-8-carbaldehyde typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the spiro ring system

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts to accelerate the reaction rates and the implementation of purification techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The prop-2-en-1-yl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: 8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene-8-carboxylic acid

    Reduction: 8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene-8-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The spirocyclic structure may also contribute to its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • (1R,4R,5S)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene
  • (1R,4S,5S)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene
  • (1S,4R,5S)-1-Methyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene-8-carbaldehyde

Uniqueness

8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde is unique due to its combination of a spirocyclic ring system with both a prop-2-en-1-yl group and a carbaldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

63517-55-5

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

8-prop-2-enyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde

InChI

InChI=1S/C12H16O3/c1-2-3-11(10-13)4-6-12(7-5-11)14-8-9-15-12/h2,4,6,10H,1,3,5,7-9H2

InChI Key

FLSDNFVIBCDRAP-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCC2(C=C1)OCCO2)C=O

Origin of Product

United States

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